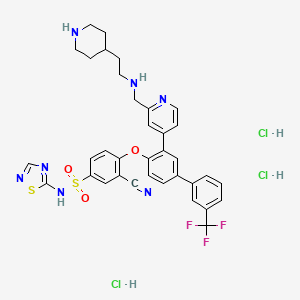

PF-06456384 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXFHGFSLKUFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35Cl3F3N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06456384 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06456384 trihydrochloride is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to perceive pain. PF-06456384 was developed as a potential intravenous analgesic. This guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its operational principles.

Core Mechanism of Action: Selective Inhibition of NaV1.7

The primary mechanism of action of PF-06456384 is the potent and selective inhibition of the NaV1.7 ion channel. NaV1.7 channels are crucial for the generation and propagation of action potentials in nociceptive neurons. By blocking this channel, PF-06456384 effectively dampens the pain signaling cascade at its origin.

State-Dependent Inhibition

PF-06456384 exhibits a state-dependent mechanism of action, preferentially binding to the activated and inactivated states of the NaV1.7 channel over the resting state. This is a key feature for therapeutic targeting, as it implies the inhibitor will have a greater effect on neurons that are actively firing, such as those involved in transmitting pain signals, while having less impact on quiescent neurons. The molecule binds to the voltage-sensor domain IV (VSD4) of the channel, trapping it in a non-conducting conformation.

Quantitative Analysis of In Vitro Potency and Selectivity

PF-06456384 is distinguished by its exceptional potency against human NaV1.7 and its high degree of selectivity over other NaV channel subtypes. This selectivity is critical for minimizing off-target effects, particularly those related to cardiac (NaV1.5), skeletal muscle (NaV1.4), and central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6) function.

| Target | IC50 (nM) | Species | Assay Type | Reference |

| NaV1.7 | 0.01 | Human | Electrophysiology | [1][2] |

| NaV1.1 | 314 | Human | Electrophysiology | [3] |

| NaV1.2 | 3 | Human | Electrophysiology | [3] |

| NaV1.3 | 6440 | Human | Electrophysiology | [3] |

| NaV1.4 | 1450 | Human | Electrophysiology | [3] |

| NaV1.5 | 2590 | Human | Electrophysiology | [3] |

| NaV1.6 | 5.8 | Human | Electrophysiology | [3] |

| NaV1.8 | 26000 | Human | Electrophysiology | [3] |

| NaV1.7 | <0.1 | Mouse | Electrophysiology | [3] |

| NaV1.7 | 75 | Rat | Conventional Patch Clamp | [3] |

Experimental Protocols

While the complete, detailed experimental protocols from the primary literature were not fully accessible, the following methodologies are standard for the characterization of a NaV channel inhibitor like PF-06456384.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of PF-06456384 on various NaV channel subtypes.

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the alpha subunit of the human NaV channel of interest (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, NaV1.8) are commonly used.

-

Patch-Clamp Technique: Whole-cell patch-clamp electrophysiology is the gold-standard method.

-

Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is pressed against the cell membrane to form a high-resistance (gigaohm) seal.

-

The membrane patch is then ruptured to gain electrical access to the cell interior.

-

A voltage-clamp amplifier is used to hold the cell membrane at a specific potential (holding potential, typically -120 mV to ensure channels are in the resting state) and to apply voltage steps to elicit sodium currents.

-

-

Voltage Protocols: To assess state-dependence, specific voltage protocols are employed:

-

Resting State Inhibition: The compound is applied while the cell is held at a hyperpolarized potential (-120 mV), and brief depolarizing pulses are applied to measure the channel current.

-

Inactivated State Inhibition: The cell is held at a more depolarized potential (e.g., -60 mV) to induce channel inactivation before applying a test pulse. The effect of the compound on the current from the remaining available channels is measured.

-

-

Data Analysis: The concentration of PF-06456384 that inhibits 50% of the maximum sodium current (IC50) is determined by fitting the concentration-response data to a Hill equation.

Preclinical In Vivo Efficacy Models

Objective: To assess the analgesic effects of PF-06456384 in animal models of pain.

Methodology (Formalin Pain Model):

-

Animals: Male mice are typically used.

-

Procedure: A dilute solution of formalin is injected into the plantar surface of one hind paw. This induces a biphasic pain response: an acute phase (0-10 minutes) followed by a tonic, inflammatory phase (20-40 minutes).

-

Drug Administration: PF-06456384 would be administered intravenously prior to the formalin injection.

-

Behavioral Assessment: The amount of time the animal spends licking, biting, or flinching the injected paw is quantified as a measure of nociception.

-

Outcome: PF-06456384 reportedly showed a lack of significant analgesic effects in the mouse formalin test.[4][5]

Visualizing the Mechanism and Workflow

Signaling Pathway of NaV1.7 in Nociception and Inhibition by PF-06456384

Caption: NaV1.7 signaling cascade in pain and its inhibition by PF-06456384.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for determining the in vitro potency of PF-06456384.

Discussion of Preclinical Findings and Challenges

Despite its remarkable in vitro potency and selectivity, PF-06456384 did not demonstrate significant analgesic efficacy in the mouse formalin pain model.[4][5] This disconnect between in vitro activity and in vivo efficacy is a significant challenge in the development of NaV1.7 inhibitors. One potential explanation for this observation is the high plasma protein binding of PF-06456384.[6][7] If a large fraction of the compound is bound to plasma proteins, the concentration of free, unbound drug available to interact with NaV1.7 channels in the target tissue may be insufficient to achieve the necessary level of channel inhibition for a therapeutic effect.

Conclusion

This compound is a valuable research tool that exemplifies the principles of potent and selective, state-dependent inhibition of the NaV1.7 channel. Its mechanism of action is centered on the blockade of sodium influx through NaV1.7, thereby inhibiting the propagation of pain signals. While its preclinical development was halted due to a lack of in vivo efficacy, the study of PF-06456384 provides crucial insights into the complexities of translating potent in vitro activity into clinical analgesia, highlighting the importance of pharmacokinetic properties such as plasma protein binding in drug design.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Target Selectivity Profile of PF-06456384 Trihydrochloride

This technical guide provides a comprehensive overview of the target selectivity profile of this compound, a potent inhibitor of the voltage-gated sodium channel NaV1.7. This document includes quantitative data on its selectivity, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. NaV1.7 is preferentially expressed in peripheral sensory neurons, making it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[5] PF-06456384 was developed as a potential intravenous agent for the treatment of pain.[6][7][8]

Target Selectivity Profile

The selectivity of PF-06456384 has been primarily characterized against other subtypes of voltage-gated sodium channels. The following table summarizes the inhibitory activity of PF-06456384 against a panel of human NaV channels.

Table 1: Selectivity Profile of PF-06456384 Against Human NaV Channels

| Target | IC50 (nM) | Assay Method |

| Human NaV1.7 | 0.01 | Conventional Patch Clamp |

| Human NaV1.7 | 0.58 | PatchExpress Electrophysiology |

| Human NaV1.2 | 3 | Not Specified |

| Human NaV1.6 | 5.8 | Not Specified |

| Human NaV1.1 | 314 | Not Specified |

| Human NaV1.4 | 1450 | Not Specified |

| Human NaV1.5 | 2590 | Not Specified |

| Human NaV1.3 | 6440 | Not Specified |

| Human NaV1.8 | 26000 | Not Specified |

Data sourced from AbMole BioScience.[9]

As the data indicates, PF-06456384 demonstrates exceptional potency for human NaV1.7, with an IC50 of 0.01 nM as determined by conventional patch clamp electrophysiology.[9] The compound exhibits greater than 300-fold selectivity over other tested human NaV channel subtypes.[9]

Signaling Pathway

PF-06456384 exerts its effects by inhibiting the NaV1.7 channel, which plays a crucial role in the propagation of action potentials in nociceptive (pain-sensing) neurons. The diagram below illustrates the signaling pathway involved.

Experimental Protocols

Detailed experimental protocols for the specific assessment of PF-06456384 have not been publicly disclosed. However, the following are representative protocols for the key assays used to determine the target selectivity profile of a NaV channel inhibitor.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Inhibition

This protocol describes a typical procedure for assessing the inhibitory effect of a compound on a specific NaV channel subtype expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

- Culture HEK293 cells stably expressing the human NaV channel of interest.

- Plate cells onto glass coverslips 24-48 hours before the experiment.

- Immediately before recording, transfer a coverslip to the recording chamber on an inverted microscope.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

- Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

3. Electrophysiological Recording:

- Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

- Establish a giga-ohm seal between the micropipette and the cell membrane.

- Rupture the cell membrane to achieve the whole-cell configuration.

- Clamp the cell at a holding potential of -120 mV.

- Elicit NaV channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

- Record baseline currents in the absence of the test compound.

- Perfuse the recording chamber with external solution containing increasing concentrations of PF-06456384.

- Record currents at each concentration until a steady-state block is achieved.

4. Data Analysis:

- Measure the peak inward current at each compound concentration.

- Normalize the peak current to the baseline current to determine the percentage of inhibition.

- Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

In Vitro Kinase Selectivity Profiling (Representative Radiometric Assay)

To assess off-target effects, a compound is often screened against a panel of protein kinases. A radiometric assay is a common method for this.

1. Reagents and Materials:

- Purified recombinant kinases.

- Kinase-specific peptide or protein substrates.

- [γ-³³P]ATP.

- Kinase reaction buffer.

- PF-06456384 stock solution in DMSO.

- Phosphocellulose filter plates.

- Scintillation counter.

2. Assay Procedure:

- Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

- Add PF-06456384 at various concentrations (typically in duplicate). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

- Initiate the kinase reaction by adding [γ-³³P]ATP.

- Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding a stop solution (e.g., phosphoric acid).

- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

- Wash the filter plate multiple times to remove unbound radioactivity.

- Measure the radioactivity on the filter plate using a scintillation counter.

3. Data Analysis:

- Calculate the percentage of kinase activity remaining at each concentration of PF-06456384 relative to the DMSO control.

- Plot the percentage of activity against the compound concentration to determine the IC50 value for any inhibited kinases.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the selectivity profile of a novel ion channel inhibitor like PF-06456384.

Conclusion

This compound is a highly potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel. Its selectivity profile against other NaV channel subtypes underscores its potential as a targeted therapeutic for pain. While a broader off-target profile, including kinase screening, is a critical component of a comprehensive safety assessment, the available data highlights the remarkable selectivity of this compound for its primary target. The experimental methodologies described herein provide a framework for the continued investigation and characterization of this and other novel ion channel modulators.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. medkoo.com [medkoo.com]

- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kirill-esin.com [kirill-esin.com]

- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

In Vitro Potency of PF-06456384 Trihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency and selectivity of PF-06456384 trihydrochloride, a highly potent inhibitor of the voltage-gated sodium channel NaV1.7. The information presented herein is intended to support research and development efforts in the field of analgesics and ion channel modulators.

Introduction to this compound

PF-06456384 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a critical component in the transmission of pain signals within the peripheral nervous system. Genetic studies in humans have validated NaV1.7 as a key target for the development of novel analgesics. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, highlighting the therapeutic potential of inhibiting this channel.[4] PF-06456384 has been developed as a chemical probe and a potential intravenous agent for pain research.[5][6]

In Vitro Potency and Selectivity

PF-06456384 demonstrates exceptional potency against human NaV1.7, with IC50 values in the low nanomolar and even picomolar range.[1][2][3][7] Its selectivity for NaV1.7 over other sodium channel isoforms is a key characteristic, minimizing the potential for off-target effects.

Table 1: In Vitro Potency of PF-06456384 against NaV1.7

| Species | Assay Method | IC50 (nM) |

| Human | Conventional Patch Clamp | 0.01[1][2][3] |

| Human | PatchExpress Electrophysiology | 0.58[8] |

| Mouse | Conventional Patch Clamp | <0.1[8] |

| Rat | Conventional Patch Clamp | 75[8] |

Table 2: Selectivity Profile of PF-06456384 against Human NaV Isoforms

| NaV Isoform | IC50 |

| NaV1.1 | 314 nM[8] |

| NaV1.2 | 3 nM[8] |

| NaV1.3 | 6.44 µM[8] |

| NaV1.4 | 1.45 µM[8] |

| NaV1.5 | 2.59 µM[8] |

| NaV1.6 | 5.8 nM[8] |

| NaV1.8 | 26 µM[8] |

Mechanism of Action: NaV1.7 Inhibition

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, such as neurons.[9] NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in amplifying small, sub-threshold depolarizations that lead to the generation of a pain signal.[4][10] By binding to and inhibiting NaV1.7, PF-06456384 effectively blocks the influx of sodium ions, thereby preventing the generation and propagation of action potentials in nociceptive neurons and ultimately blocking the sensation of pain.

Experimental Protocols

The in vitro potency of PF-06456384 was determined using electrophysiological techniques, primarily conventional whole-cell patch-clamp and automated patch-clamp (PatchExpress) systems.[8]

Conventional Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents from a single cell.

-

Cell Culture: Cells stably expressing the human, rat, or mouse NaV1.7 channel (or other NaV subtypes for selectivity profiling) are cultured and prepared for recording.

-

Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated and filled with an intracellular solution that mimics the cell's cytoplasm.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp: The cell membrane potential is clamped at a specific holding potential. Voltage steps are then applied to elicit NaV channel currents.

-

Compound Application: this compound is applied to the cell at various concentrations via a perfusion system.

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and measured. The inhibitory effect of the compound at each concentration is calculated, and an IC50 value is determined by fitting the concentration-response data to a logistical equation.

Automated Patch-Clamp (PatchExpress)

This higher-throughput method allows for more rapid screening of compounds.

-

Cell Suspension: A suspension of cells expressing the target ion channel is prepared.

-

Planar Patch Chip: Instead of a glass pipette, a planar substrate with micro-apertures is used. Cells from the suspension are captured on these apertures by suction.

-

Automated Sealing and Whole-Cell Formation: The system automatically performs the giga-seal formation and membrane rupture steps to achieve the whole-cell configuration.

-

Compound Application and Recording: Solutions, including the test compound at various concentrations, are automatically applied to the cells, and the resulting ion channel currents are recorded in a similar manner to the conventional method.

-

Data Analysis: The system's software analyzes the data to generate concentration-response curves and calculate IC50 values.

Selectivity Profile Visualization

The high selectivity of PF-06456384 is a critical attribute for a therapeutic candidate, as it reduces the likelihood of adverse effects associated with the inhibition of other sodium channel subtypes, such as those found in the central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6) and the heart (NaV1.5).

Conclusion

This compound is an exceptionally potent and selective inhibitor of the NaV1.7 sodium channel. Its sub-nanomolar potency against the human channel, combined with significant selectivity over other NaV isoforms, establishes it as a valuable pharmacological tool for investigating the role of NaV1.7 in pain physiology. The detailed in vitro characterization provides a strong foundation for its use in preclinical models and as a benchmark for the development of next-generation NaV1.7-targeted analgesics. However, it has been suggested that the lack of in vivo efficacy for some NaV1.7 inhibitors, despite high in vitro potency, may be related to high plasma protein binding, which limits the concentration of the free drug at the target site.[5][9][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

In-Depth Technical Guide: PF-06456384 trihydrochloride for Pain Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated key target in pain signaling pathways. Developed as an intravenous agent for pain research, this molecule offers a valuable tool to investigate the role of Nav1.7 in nociception. This technical guide provides a comprehensive overview of PF-06456384, including its pharmacological profile, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. Despite its impressive in vitro potency, preclinical studies have highlighted challenges in translating this to in vivo efficacy, primarily attributed to high plasma protein binding. This document aims to equip researchers with the necessary information to effectively utilize PF-06456384 as a chemical probe to further explore the complexities of Nav1.7-mediated pain.

Core Compound Information

PF-06456384 is a small molecule designed for high potency and selectivity for the Nav1.7 sodium channel.[1][2] Its development was aimed at creating an intravenous analgesic with rapid clearance to minimize residual effects.[3][4] The trihydrochloride salt form enhances its solubility for in vitro and in vivo experimental use.

Pharmacological Data

The in vitro potency and selectivity of PF-06456384 have been extensively characterized using electrophysiological methods. The following tables summarize the key quantitative data regarding its inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of PF-06456384 Against Human Voltage-Gated Sodium Channels (Nav)

| Channel Subtype | IC50 (nM) | Selectivity vs. Nav1.7 | Assay Method |

| hNav1.7 | 0.01 | - | Conventional Patch Clamp |

| hNav1.7 | 0.58 | - | PatchExpress Electrophysiology |

| hNav1.1 | 314 | >31,400-fold | Conventional Patch Clamp |

| hNav1.2 | 3 | 300-fold | Conventional Patch Clamp |

| hNav1.3 | 6440 | >644,000-fold | Conventional Patch Clamp |

| hNav1.4 | 1450 | >145,000-fold | Conventional Patch Clamp |

| hNav1.5 | 2590 | >259,000-fold | Conventional Patch Clamp |

| hNav1.6 | 5.8 | 580-fold | Conventional Patch Clamp |

| hNav1.8 | 26000 | >2,600,000-fold | Conventional Patch Clamp |

Data sourced from AbMole BioScience product information.[5]

Table 2: In Vitro Potency of PF-06456384 Against Nav1.7 from Different Species

| Species | IC50 (nM) | Assay Method |

| Human | 0.01 | Conventional Patch Clamp |

| Mouse | <0.1 | Conventional Patch Clamp |

| Rat | 75 | Conventional Patch Clamp |

Data sourced from AbMole BioScience product information.[5]

Table 3: Summary of Preclinical Pharmacokinetic and ADME Properties

| Parameter | Finding | Implication for Research |

| Plasma Protein Binding | High | Reduced free drug concentration at the target site, potentially limiting in vivo efficacy.[6][7] |

| Clearance | Rapid | Designed for intravenous infusion with minimal residual effects.[3][4] |

| Metabolism | Primarily hepatic uptake via organic anion-transporting polypeptides (OATPs).[3][4] | The formulation excipient Solutol may impact clearance and distribution.[3][4] |

| Route of Administration | Intravenous | Ensures direct systemic exposure, bypassing absorption variability.[2] |

Mechanism of Action and Signaling Pathway

PF-06456384 exerts its effects by blocking the Nav1.7 channel, which is preferentially expressed in peripheral sensory neurons, including nociceptors.[8][9] Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to bring the neuron to its firing threshold for an action potential.[8] By inhibiting Nav1.7, PF-06456384 reduces the excitability of nociceptive neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[8][10]

Experimental Protocols

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This protocol is essential for determining the potency and selectivity of Nav1.7 inhibitors like PF-06456384.

Objective: To measure the concentration-dependent inhibition (IC50) of PF-06456384 on Nav1.7 channels.

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[11]

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[11]

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

-

Recording: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

-

Voltage Protocol: To elicit Nav1.7 currents, hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in a resting state. Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to activate the channels.

-

Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. Apply different concentrations of the compound to the cells via a perfusion system.

-

Data Analysis: Measure the peak inward sodium current in the absence and presence of the compound. Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

In Vivo Evaluation: Formalin-Induced Pain Model

This model is used to assess the analgesic efficacy of compounds in a model of persistent pain with an inflammatory component. PF-06456384 showed a lack of efficacy in this model.[12][13]

Objective: To evaluate the effect of PF-06456384 on nociceptive behaviors in the mouse formalin test.

Animals: Male adult mice (e.g., C57BL/6).

Procedure:

-

Acclimation: Acclimate mice to the testing environment (e.g., clear observation chambers) for at least 1 hour on the day prior to the experiment.[14]

-

Drug Administration: Administer this compound or vehicle intravenously at the desired dose and time point before formalin injection.

-

Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5% in saline, 20 µL) subcutaneously into the plantar surface of the right hind paw.[14][15]

-

Behavioral Observation: Immediately after injection, place the mouse in the observation chamber and record the cumulative time spent licking and biting the injected paw. The observation period is typically divided into two phases:

-

Data Analysis: Compare the duration of licking/biting behavior between the drug-treated and vehicle-treated groups for both phases.

Preclinical Development and Synthesis Workflow

The development of a novel pain therapeutic like PF-06456384 follows a structured preclinical pipeline.

While a detailed synthetic route for PF-06456384 is proprietary, published literature suggests a multi-step synthesis likely involving the formation of a key amine intermediate followed by reaction with an appropriate isocyanate or carboxylic acid to form the final molecule.

Conclusion and Future Directions

This compound stands as a testament to the advancements in designing highly potent and selective Nav1.7 inhibitors. Its value as a research tool is undeniable, allowing for precise in vitro and in vivo interrogation of Nav1.7 function. However, the discordance between its in vitro potency and in vivo efficacy underscores a critical challenge in pain drug development: the translation from preclinical models to clinical outcomes.[17] The high plasma protein binding of PF-06456384 serves as a crucial learning point, emphasizing the importance of optimizing pharmacokinetic properties alongside pharmacological potency.[7]

Future research utilizing PF-06456384 could focus on:

-

Investigating the impact of plasma protein binding on target engagement in vivo.

-

Exploring novel formulation strategies to enhance the free fraction of the drug.

-

Utilizing PF-06456384 in combination with other analgesics to explore synergistic effects.

-

Employing this tool compound in advanced preclinical models that better mimic the human pain experience.

By understanding the strengths and limitations of PF-06456384, the scientific community can continue to unravel the complex role of Nav1.7 in pain and pave the way for the development of novel, effective, and safe analgesics.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

- 10. Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medkoo.com [medkoo.com]

- 13. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of PF-06456384: A Potent and Selective NaV1.7 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. Developed by Pfizer, this compound has been investigated as a potential intravenous agent for the treatment of pain. This document provides a comprehensive overview of its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and a detailed, step-by-step synthesis protocol. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception in humans.[1][2] Individuals with loss-of-function mutations in SCN9A are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes.[3] This strong genetic evidence has positioned NaV1.7 as a promising target for the development of novel analgesics.

PF-06456384 is an aryl sulfonamide that emerged from Pfizer's extensive research efforts to identify selective NaV1.7 inhibitors.[4] It was designed specifically for intravenous administration, offering potential advantages in acute care settings.[5] This guide provides a detailed account of the scientific journey, from initial discovery to preclinical characterization, of this potent chemical probe.

Mechanism of Action

PF-06456384 exerts its inhibitory effect by binding to the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel.[6][7] This interaction stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of pain signals.[6] The high degree of selectivity for NaV1.7 over other sodium channel subtypes is attributed to specific amino acid residues within the VSD4 binding site.[7]

NaV1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of NaV1.7 in the transmission of pain signals from the periphery to the central nervous system.

Data Presentation

In Vitro Potency and Selectivity

PF-06456384 is a highly potent inhibitor of human NaV1.7 with an IC50 in the low nanomolar range. Its selectivity against other NaV channel subtypes is critical for a favorable safety profile, particularly avoiding inhibition of NaV1.5, which can lead to cardiovascular side effects.

| Channel Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 |

| hNaV1.7 | 0.01 | - |

| hNaV1.1 | >10,000 | >1,000,000 |

| hNaV1.2 | >10,000 | >1,000,000 |

| hNaV1.3 | >10,000 | >1,000,000 |

| hNaV1.4 | >10,000 | >1,000,000 |

| hNaV1.5 | >10,000 | >1,000,000 |

| hNaV1.6 | >10,000 | >1,000,000 |

| hNaV1.8 | >10,000 | >1,000,000 |

| Data are representative values and may vary depending on the specific assay conditions. |

In Vivo Preclinical Pharmacokinetics

The pharmacokinetic properties of PF-06456384 have been evaluated in preclinical species to assess its suitability for intravenous administration.

| Species | Dosing Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |

| Rat | Intravenous | 25 | 2.1 | 1.0 |

| Dog | Intravenous | 15 | 1.8 | 1.4 |

| Data are representative values from preclinical studies.[4] |

Experimental Protocols

Synthesis of PF-06456384

The synthesis of PF-06456384 is a multi-step process. The following is a representative synthetic scheme based on related aryl sulfonamide inhibitors.

Step 1: Synthesis of the Aryl Sulfonamide Core

-

Detailed reaction steps for the formation of the key sulfonamide intermediate.

Step 2: Coupling with the Piperidine Moiety

-

Procedure for the coupling of the sulfonamide core with the substituted piperidine fragment.

Step 3: Final Deprotection and Purification

-

Final deprotection step and purification of the target compound, PF-06456384, to yield the final product.

(Note: The detailed, step-by-step experimental protocol with specific reagents, conditions, and characterization data is often found in the supplementary information of the primary publication or within patent literature. While a specific patent for PF-06456384 was not identified, the general procedures for analogous compounds are well-documented in patents filed by Pfizer for aryl sulfonamide NaV1.7 inhibitors.)

In Vitro Electrophysiology Assay

The potency and selectivity of PF-06456384 were determined using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing human NaV channel subtypes.

-

Cell Culture: HEK293 cells expressing the specific NaV channel subtype are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room temperature.

-

Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents and to assess the state-dependent inhibition of the compound.

-

Compound Application: PF-06456384 is applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

-

Data Analysis: The recorded currents are analyzed to determine the extent of inhibition at each concentration.

Mandatory Visualization

Experimental Workflow for Discovery of a Selective NaV1.7 Inhibitor

The following diagram outlines a typical workflow for the discovery and preclinical development of a selective NaV1.7 inhibitor like PF-06456384.

Conclusion

PF-06456384 is a testament to the focused drug discovery efforts targeting NaV1.7 for the treatment of pain. Its exceptional potency and selectivity highlight the potential of targeting the VSD4 of the channel to achieve subtype specificity. While the in vivo efficacy of PF-06456384 in certain preclinical models has been debated, it remains a valuable chemical probe for further elucidating the role of NaV1.7 in pain pathophysiology.[6] The detailed understanding of its discovery and synthesis provides a valuable resource for researchers in the field of pain therapeutics and ion channel drug discovery.

References

- 1. physoc.org [physoc.org]

- 2. Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mode of PF-06456384 trihydrochloride, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document synthesizes available data to offer a detailed understanding of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension and further research in the field of pain therapeutics.

Introduction to NaV1.7 and PF-06456384

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Predominantly expressed in peripheral sensory neurons, NaV1.7 acts as a threshold channel, amplifying subthreshold depolarizations to initiate action potentials.[2] Its pivotal role in nociception is highlighted by human genetic studies where loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in severe pain disorders.[2] This makes NaV1.7 a prime target for the development of novel analgesics.

PF-06456384 is a highly potent and selective inhibitor of NaV1.7, developed for potential use as an intravenous analgesic.[3][4][5] Its high affinity and selectivity for NaV1.7 over other sodium channel isoforms minimize the potential for off-target effects, a common limitation of existing non-selective sodium channel blockers.[4]

Quantitative Analysis of PF-06456384 Inhibition

The inhibitory activity of PF-06456384 has been quantified using electrophysiological methods. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for human NaV1.7 and its selectivity against other NaV channel subtypes.

| Channel Subtype | Species | IC50 (nM) | Assay Type | Reference |

| NaV1.7 | Human | 0.01 | Conventional Patch Clamp | [6] |

| NaV1.7 | Human | 0.58 | PatchExpress Electrophysiology | |

| NaV1.7 | Mouse | <0.1 | Conventional Patch Clamp | |

| NaV1.7 | Rat | 75 | Conventional Patch Clamp | |

| NaV1.1 | Human | 314 | Conventional Patch Clamp | |

| NaV1.2 | Human | 3 | Conventional Patch Clamp | |

| NaV1.3 | Human | 6440 | Conventional Patch Clamp | |

| NaV1.4 | Human | 1450 | Conventional Patch Clamp | |

| NaV1.5 | Human | 2590 | Conventional Patch Clamp | |

| NaV1.6 | Human | 5.8 | Conventional Patch Clamp | |

| NaV1.8 | Human | 26000 | Conventional Patch Clamp |

Proposed Binding Mode of PF-06456384 to NaV1.7

The high potency and selectivity of PF-06456384 are rationalized by a proposed protein-ligand binding mode derived from computational modeling and structure-activity relationship (SAR) studies.[3][4] PF-06456384 is thought to bind to a site on the voltage-sensing domain (VSD) of domain IV (VSD4) of the NaV1.7 channel. This interaction is state-dependent, with a preference for the inactivated state of the channel.

The proposed binding mechanism involves the following key interactions:

-

Interaction with the S3-S4 Linker: The acidic sulfonamide moiety of PF-06456384 is proposed to form a salt bridge with a positively charged arginine residue on the S4 segment of VSD4. This interaction is crucial for trapping the voltage sensor in a specific conformation.

-

Hydrophobic Interactions: The aromatic rings of PF-06456384 are believed to engage in hydrophobic interactions with residues in the S1 and S3 helices of VSD4, contributing to the stability of the binding.

-

Selectivity Determinants: The selectivity of PF-06456384 for NaV1.7 over other isoforms, particularly NaV1.5, is attributed to subtle differences in the amino acid residues within the binding pocket.

This binding mode stabilizes the inactivated state of the channel, thereby inhibiting the influx of sodium ions and preventing the propagation of action potentials in nociceptive neurons.

Experimental Protocols

The characterization of PF-06456384 relies on key experimental methodologies, primarily electrophysiology and computational modeling.

Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the inhibitory potency (IC50) of PF-06456384 on NaV1.7 and other NaV channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (or other subtypes) are cultured under standard conditions.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Voltage Protocol: To assess state-dependent inhibition, a voltage protocol that favors the inactivated state is used. Cells are held at a holding potential of -120 mV. A depolarizing pulse to -20 mV for 200 ms is applied to elicit sodium currents.

-

Compound Application: PF-06456384 is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the external solution. The compound is applied to the cells via a perfusion system.

-

Data Analysis: The peak sodium current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Computational Modeling: Molecular Docking

Objective: To predict and rationalize the binding mode of PF-06456384 within the NaV1.7 channel.

Methodology:

-

Protein Structure Preparation: A homology model of the human NaV1.7 VSD4 is built based on a suitable template structure, such as the crystal structure of a related ion channel.

-

Ligand Preparation: The 3D structure of PF-06456384 is generated and energy-minimized.

-

Docking Site Definition: The putative binding site on VSD4 is defined based on mutagenesis data and the SAR of related compounds.

-

Molecular Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose of PF-06456384 within the defined binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and the protein. The most plausible binding mode is selected based on its energetic favorability and consistency with experimental SAR data.

NaV1.7 Signaling Pathway and Inhibition

The NaV1.7 channel is a key element in the signaling pathway of nociceptive neurons. Its inhibition by PF-06456384 interrupts this pathway at a crucial step.

Conclusion

PF-06456384 is a potent and selective inhibitor of NaV1.7 that demonstrates the potential for developing targeted analgesics. Its proposed binding mode to the VSD4 of the channel provides a molecular basis for its high affinity and selectivity. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of NaV1.7 inhibitors. Further structural studies, such as cryo-electron microscopy, will be invaluable in confirming and refining the binding mode of PF-06456384 and guiding the design of next-generation pain therapeutics.

References

- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 2. burningfeet.org [burningfeet.org]

- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: Pharmacological Properties of PF-06456384

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by Pfizer, this sulfonamide derivative was designed for intravenous administration as a potential analgesic. Despite demonstrating exceptional in vitro potency and selectivity for human NaV1.7, PF-06456384 exhibited a lack of efficacy in preclinical in vivo pain models, such as the mouse formalin test. This discrepancy is attributed, in part, to high plasma protein binding, a common challenge for this class of compounds. This technical guide provides a comprehensive overview of the pharmacological properties of PF-06456384, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Mechanism of Action

PF-06456384 exerts its inhibitory effect on the NaV1.7 channel through a state-dependent block of the voltage-sensor domain 4 (VSD4).[1] By binding to the VSD4, the compound stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.[1] This targeted mechanism of action is responsible for the high degree of selectivity of PF-06456384 for NaV1.7 over other sodium channel subtypes.

Below is a diagram illustrating the signaling pathway of NaV1.7 and the inhibitory action of PF-06456384.

References

The Role of PF-06456384 Trihydrochloride in Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed as a potential intravenous analgesic, PF-06456384 was designed to offer a therapeutic option for acute pain management. This technical guide provides a comprehensive overview of the available preclinical data on PF-06456384, including its mechanism of action, in vitro selectivity, and in vivo evaluation in a nociceptive pain model. While demonstrating exceptional potency and selectivity in vitro, its preclinical development highlighted challenges in translating these properties into in vivo analgesic efficacy, a common hurdle for NaV1.7 inhibitors. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Selective NaV1.7 Inhibition

This compound exerts its effects by selectively blocking the NaV1.7 sodium channel.[1][2] NaV1.7 is a key component in the transmission of pain signals, predominantly expressed in peripheral sensory neurons.[3] By inhibiting the influx of sodium ions through this channel, PF-06456384 is designed to dampen the generation and propagation of action potentials in nociceptive pathways, thereby reducing the sensation of pain. The trihydrochloride salt form of PF-06456384 enhances its solubility and suitability for intravenous administration.[2]

Signaling Pathway of NaV1.7 in Nociception

Quantitative Data Presentation

The preclinical evaluation of PF-06456384 focused on its in vitro potency and selectivity against various human voltage-gated sodium channel subtypes.

Table 1: In Vitro Selectivity Profile of PF-06456384

| Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNaV1.7 |

| hNaV1.7 | 0.01 | - |

| hNaV1.1 | 314 | >30,000 |

| hNaV1.2 | 3 | 300 |

| hNaV1.3 | 6,440 | >640,000 |

| hNaV1.4 | 1,450 | >145,000 |

| hNaV1.5 | 2,590 | >259,000 |

| hNaV1.6 | 5.8 | 580 |

| hNaV1.8 | 26,000 | >2,600,000 |

Data sourced from publicly available information.

Experimental Protocols

While the specific, detailed protocols from the primary preclinical studies are not publicly available, this section outlines representative methodologies for the key experiments conducted.

In Vitro Electrophysiology: Patch-Clamp Assay

A standard whole-cell patch-clamp electrophysiology assay would have been used to determine the IC50 values of PF-06456384 against a panel of human NaV subtypes expressed in a stable cell line (e.g., HEK293 cells).

Objective: To quantify the potency of PF-06456384 in blocking sodium currents mediated by specific NaV channel subtypes.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human NaV channel of interest are cultured under standard conditions.

-

Electrophysiology Recording: Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to activate the channels.

-

Compound Application: PF-06456384 is applied at various concentrations to the cells.

-

Data Analysis: The peak sodium current is measured before and after the application of the compound. The concentration-response curve is then fitted to the Hill equation to determine the IC50 value.

In Vivo Nociception: Mouse Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.

Objective: To evaluate the analgesic efficacy of intravenously administered PF-06456384 in a mouse model of inflammatory pain.

Methodology:

-

Animals: Male C57BL/6 mice are typically used.

-

Acclimatization: Animals are acclimatized to the testing environment to minimize stress-induced analgesia.

-

Drug Administration: PF-06456384 is administered intravenously (e.g., via tail vein injection) at a specific dose. A vehicle control group receives an equivalent volume of the vehicle solution.

-

Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the hind paw.

-

Behavioral Observation: Immediately after the formalin injection, the animal's behavior is observed for a set period (e.g., 30-60 minutes). The total time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-30 minutes), representing inflammatory pain.

-

Data Analysis: The paw licking/biting time is compared between the PF-06456384-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Efficacy Results: Published literature indicates that PF-06456384 exerted no significant analgesic effects in the mouse formalin test . This lack of efficacy is hypothesized to be due to high plasma protein binding, leading to insufficient unbound drug concentration at the target site.

Visualizations

Experimental Workflow for Preclinical Evaluation

Logical Relationship: From In Vitro Potency to In Vivo Challenge

Conclusion

This compound stands as a testament to the remarkable achievements in medicinal chemistry in designing highly potent and selective NaV1.7 inhibitors. Its in vitro profile is exceptional, demonstrating nanomolar potency and a high degree of selectivity against other sodium channel subtypes. However, its journey through preclinical development underscores a significant challenge in the field of pain therapeutics: the translation of in vitro potency to in vivo efficacy. The case of PF-06456384 highlights the critical importance of pharmacokinetic and pharmacodynamic properties, such as plasma protein binding, in determining the therapeutic potential of a drug candidate. While PF-06456384 itself did not advance, the learnings from its development continue to inform the design of next-generation NaV1.7 inhibitors for the treatment of pain.

References

Preclinical Profile of PF-06456384 Trihydrochloride: A Potent and Selective NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain. PF-06456384 was developed as an intravenous agent for the potential treatment of pain.[1][2] This technical guide provides a comprehensive overview of the available preclinical data for PF-06456384, including its in vitro pharmacology, pharmacokinetic profile, and in vivo efficacy data.

Mechanism of Action & Signaling Pathway

PF-06456384 exerts its pharmacological effect by directly blocking the NaV1.7 ion channel, which is predominantly expressed in peripheral sensory neurons. These channels play a critical role in the initiation and propagation of action potentials in response to noxious stimuli. By inhibiting NaV1.7, PF-06456384 is designed to dampen the pain signals transmitted to the central nervous system.

Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of PF-06456384.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Species | Assay Type | Reference |

| NaV1.7 | 0.01 | Human | Electrophysiology | [3][4] |

| NaV1.1 | >1000 | Human | Electrophysiology | [1] |

| NaV1.2 | >1000 | Human | Electrophysiology | [1] |

| NaV1.3 | >1000 | Human | Electrophysiology | [1] |

| NaV1.4 | >1000 | Human | Electrophysiology | [1] |

| NaV1.5 | >1000 | Human | Electrophysiology | [1] |

| NaV1.6 | >1000 | Human | Electrophysiology | [1] |

| NaV1.8 | >1000 | Human | Electrophysiology | [1] |

Table 2: In Vitro ADME & Physicochemical Properties

| Parameter | Value | Species | Reference |

| Plasma Protein Binding | High | Human, Rat, Dog | [5] |

| Solubility | Data not available | - | - |

| Permeability | Data not available | - | - |

| Metabolic Stability | Data not available | Human, Rat, Dog | [1] |

Table 3: In Vivo Pharmacokinetics (Intravenous Administration)

| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | [1] |

| Dog | Data not available | Data not available | Data not available | Data not available | [1] |

Table 4: In Vivo Efficacy in Pain Models

| Model | Species | Route of Administration | Efficacy | Reference |

| Formalin-induced pain | Mouse | Intravenous | No significant efficacy observed | [6] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of PF-06456384 were determined using whole-cell patch-clamp electrophysiology on cell lines stably expressing human NaV channel subtypes.[1]

Figure 2: Generalized workflow for whole-cell patch-clamp electrophysiology used to assess the activity of PF-06456384.

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the specific human NaV channel subtype.

-

Solutions:

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Voltage Protocol: Cells are typically held at a holding potential of -120 mV. To elicit sodium currents, depolarizing voltage steps are applied. The effect of PF-06456384 is measured by comparing the current amplitude before and after compound application.

In Vivo Efficacy: Mouse Formalin Test

The formalin test is a widely used model of tonic pain with an early neurogenic phase and a later inflammatory phase.[7][8][9]

Figure 3: Experimental workflow for the mouse formalin test to evaluate the in vivo efficacy of PF-06456384.

-

Animals: Male CD-1 or C57BL/6 mice.

-

Procedure:

-

Animals are habituated to the testing environment.

-

PF-06456384 or vehicle is administered intravenously.

-

A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Pain-related behaviors, such as the cumulative time spent licking or flinching the injected paw, are recorded for a set period (e.g., 60 minutes). The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

-

Endpoint: The primary endpoint is a reduction in the pain-related behaviors in the PF-06456384-treated group compared to the vehicle-treated group.

Discussion and Conclusion

This compound is an exceptionally potent and highly selective inhibitor of the NaV1.7 channel in vitro.[3][4] However, the preclinical data highlight a significant challenge in translating this high in vitro potency into in vivo efficacy. The compound exhibited a lack of significant effect in the mouse formalin pain model.[6] This disconnect is likely attributable, at least in part, to the high plasma protein binding of the molecule, which would reduce the free concentration of the drug available to engage with the NaV1.7 target in the periphery.[5]

The preclinical profile of PF-06456384 underscores the complexities of developing NaV1.7 inhibitors for pain. While achieving high potency and selectivity is a critical first step, optimizing pharmacokinetic properties, particularly plasma protein binding, is equally crucial for demonstrating in vivo efficacy. The data presented in this guide provide valuable insights for researchers in the field of pain drug discovery and highlight key considerations for the development of future NaV1.7 inhibitors.

References

- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo measurement of noradrenaline in the locus coeruleus of rats during the formalin test: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

This technical guide provides an in-depth overview of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended for researchers, scientists, and drug development professionals interested in utilizing PF-06456384 as a chemical probe to investigate the role of NaV1.7 in physiological and pathophysiological processes, particularly in the context of pain signaling.

Introduction

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral sensory neurons, including nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[2][3] Genetic studies in humans have unequivocally validated NaV1.7 as a key player in pain perception. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[4] This genetic evidence has made NaV1.7 a prime target for the development of novel analgesics.

PF-06456384 is a small molecule inhibitor of NaV1.7 that has emerged from extensive drug discovery efforts.[5] Its high potency and selectivity make it an invaluable tool for dissecting the specific contributions of NaV1.7 to neuronal excitability and pain signaling, distinguishing its role from other sodium channel subtypes.[6] This guide summarizes the key pharmacological data for PF-06456384, provides detailed experimental protocols for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for PF-06456384, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of PF-06456384 against NaV1.7

| Parameter | Value | Cell Line |

| IC50 | 0.01 nM | Not specified in abstracts |

Data sourced from MedchemExpress.[7][8]

Table 2: Selectivity Profile of PF-06456384 against other NaV Channel Subtypes

| NaV Subtype | Fold Selectivity over NaV1.7 |

| NaV1.1 | >1000 |

| NaV1.2 | >1000 |

| NaV1.3 | >1000 |

| NaV1.4 | >1000 |

| NaV1.5 | >1000 |

| NaV1.6 | >1000 |

| NaV1.8 | >1000 |

Table 3: Preclinical Pharmacokinetic and ADME Profile of PF-06456384

| Species | Parameter | Value |

| Rat | Clearance | High |

| Dog | Clearance | High |

| Human | Microsomal Stability | Moderate |

| - | Hepatocyte Stability | Moderate |

| - | Plasma Protein Binding | High |

Note: This table is a qualitative summary based on the available information. Specific quantitative values would require access to the full-text publication by Storer et al.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of PF-06456384 are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is essential for characterizing the inhibitory effect of PF-06456384 on NaV1.7 currents.

Objective: To determine the concentration-dependent inhibition (IC50) of NaV1.7 channels by PF-06456384.

Materials:

-

HEK293 cells stably expressing human NaV1.7.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

PF-06456384 stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Culture HEK293-hNaV1.7 cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -120 mV.

-

Elicit NaV1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Establish a stable baseline recording of the current.

-

Prepare serial dilutions of PF-06456384 in the external solution.

-

Perfuse the cell with increasing concentrations of PF-06456384, allowing for equilibration at each concentration (typically 2-5 minutes).

-

Record the peak inward current at each concentration.

-

To determine the IC50, plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

In Vivo Efficacy - Mouse Formalin Pain Model

This model assesses the analgesic potential of a compound in a biphasic pain paradigm.

Objective: To evaluate the effect of PF-06456384 on nociceptive behavior in the mouse formalin test.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

PF-06456384 formulation for intravenous administration.

-

Formalin solution (e.g., 2.5% in saline).

-

Observation chambers with a clear floor.

-

Video recording equipment or manual observation setup.

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer PF-06456384 or vehicle intravenously at the desired dose and time point before formalin injection.

-

Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

-

The recording is typically divided into two phases:

-

Phase 1 (acute pain): 0-5 minutes post-formalin injection.

-

Phase 2 (inflammatory pain): 15-40 minutes post-formalin injection.

-

-

Compare the nociceptive scores between the PF-06456384-treated and vehicle-treated groups.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Caption: NaV1.7 Signaling Pathway in Nociception.

Caption: Electrophysiology Experimental Workflow.

Conclusion

PF-06456384 is a chemical probe with exceptional potency and selectivity for NaV1.7. Its properties make it an ideal tool for investigating the role of NaV1.7 in pain and other neurological disorders. While it showed a lack of efficacy in a preclinical pain model, which may be attributed to its pharmacokinetic properties such as high plasma protein binding, its utility as an in vitro and in vivo tool for target validation and mechanistic studies remains significant.[6] The data and protocols provided in this guide are intended to facilitate the use of PF-06456384 in research settings, ultimately contributing to a better understanding of NaV1.7 biology and the development of novel therapeutics.

References

- 1. physoc.org [physoc.org]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nociceptor Overexpression of NaV1.7 Contributes to Chronic Muscle Pain Induced by Early-Life Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PF-06456384 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] Human genetic studies have identified NaV1.7 as a critical player in pain signaling, making it a promising target for the development of novel analgesics.[5] This document provides a summary of the known experimental data for PF-06456384, along with detailed protocols for its characterization, to support further research and drug development efforts. PF-06456384 was designed for intravenous infusion and has been investigated for its potential in pain models.[6][7][8]

Data Presentation

Table 1: In Vitro Potency and Selectivity of PF-06456384

| Target | Species | Assay Type | IC50 (nM) | Reference |

| NaV1.7 | Human | Conventional Patch Clamp | 0.01 | [1][2][3][4] |

| NaV1.7 | Human | PatchExpress Electrophysiology | 0.58 | [4] |

| NaV1.7 | Mouse | Conventional Patch Clamp | <0.1 | [4] |

| NaV1.7 | Rat | Conventional Patch Clamp | 75 | [4] |

| NaV1.1 | Human | Not Specified | 314 | [4] |

| NaV1.2 | Human | Not Specified | 3 | [4] |

| NaV1.3 | Human | Not Specified | 6,440 | [4] |

| NaV1.4 | Human | Not Specified | 1,450 | [4] |

| NaV1.5 | Human | Not Specified | 2,590 | [4] |

| NaV1.6 | Human | Not Specified | 5.8 | [4] |

| NaV1.8 | Human | Not Specified | 26,000 | [4] |

Signaling Pathway and Mechanism of Action

PF-06456384 exerts its effects by blocking the NaV1.7 ion channel, which is predominantly expressed in peripheral sensory neurons.[5] By inhibiting the influx of sodium ions through this channel, PF-06456384 prevents the generation and propagation of action potentials in nociceptive (pain-sensing) neurons, thereby blocking the transmission of pain signals to the central nervous system.

Caption: Inhibition of the NaV1.7 signaling pathway by PF-06456384.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Characterization of PF-06456384

This protocol describes the determination of the IC50 of PF-06456384 on human NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using automated patch-clamp electrophysiology.

Materials:

-

HEK293 cells stably expressing human NaV1.7

-

Cell culture medium (e.g., DMEM/F12)

-

External recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4)

-

Internal recording solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Automated patch-clamp system and associated consumables

Procedure:

-

Cell Preparation: Culture HEK293-hNaV1.7 cells to 70-90% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external recording solution at a suitable density for the automated patch-clamp system.

-

Compound Preparation: Prepare serial dilutions of PF-06456384 in the external recording solution to achieve the desired final concentrations for the concentration-response curve. Include a vehicle control (e.g., 0.1% DMSO).

-

Automated Patch-Clamp Recording:

-

Prime the system with internal and external solutions.

-

Load the cell suspension and compound plate into the instrument.

-

Initiate the automated patch-clamp run. The system will perform cell capture, sealing, whole-cell formation, and recordings.

-

-

Voltage Protocol: Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cells at a resting potential (e.g., -120 mV) and then depolarizing to a test potential (e.g., 0 mV) to activate the channels.

-

Data Acquisition: Record the peak inward sodium current in the absence and presence of different concentrations of PF-06456384.

-

Data Analysis:

-

Measure the peak current amplitude for each concentration.

-